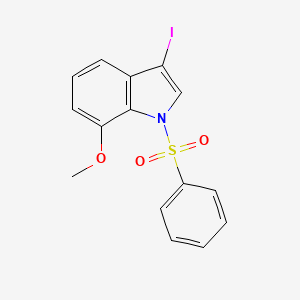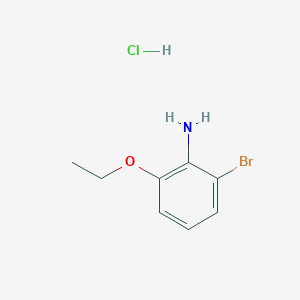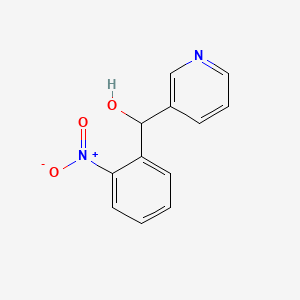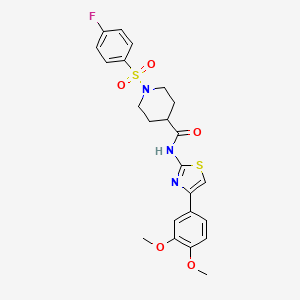
1-(Benzenesulfonyl)-3-iodo-7-methoxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-iodo-7-methoxyindole is a chemical compound that belongs to the class of indole derivatives. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Benzocarbazoloquinones
Rajeswaran and Srinivasan (1994) explored the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones, involving oxidative cyclization facilitated by air during the application of polyphosphoric acid (Rajeswaran & Srinivasan, 1994). This method presents a pathway for synthesizing complex molecules that could have potential applications in medicinal chemistry and material science.
Alkylation Reactions
The same team also demonstrated a convenient synthesis of 2-arylmethylindoles through alkylation of methoxy substituted arenes with 1-benzenesulfonyl-2-bromomethyl-3-phenylthioindole using palladium chloride. This reaction yields alkyl substituted arenes, which, after further treatment, produce 2-arylmethylindoles in good yield (Rajeswaran & Srinivasan, 1992). This process highlights the versatility of benzenesulfonyl derivatives in facilitating the synthesis of indole-based compounds, which are prevalent in natural products and drugs.
Reaction with Pyridine Substrates
Caixach et al. (1979) investigated the reactions of 1-benzenesulfonyl-2-lithioindole with different pyridine substrates, leading to the preparation of various benzenesulfonyl derivatives of 2-(2′-pyridyl)indole. This study showcases the reactivity of benzenesulfonyl-lithioindole derivatives with heterocyclic compounds, offering insights into the synthesis of heteroaromatic compounds with potential biological activity (Caixach et al., 1979).
Synthesis of Indole Alkaloids and Pharmacologically Important Substances
Nagarathnam (1992) described a method where 1-benzenesulfonyl-3-bromomethylindole reacts with various nucleophiles, serving as intermediates for the synthesis of a broad range of indole alkaloids and pharmacologically important substances. This approach underscores the role of benzenesulfonyl-indole derivatives in the efficient synthesis of bioactive indole derivatives, highlighting their importance in drug discovery and development (Nagarathnam, 1992).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-7-methoxyindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3S/c1-20-14-9-5-8-12-13(16)10-17(15(12)14)21(18,19)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQTVPGCORKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-3-iodo-7-methoxyindole | |
CAS RN |
2172460-15-8 |
Source


|
| Record name | 1-(benzenesulfonyl)-3-iodo-7-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)


![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)





![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)
